7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 7 with a 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl group and at position 3 with a 4-methylbenzyl moiety.
Propriétés
Numéro CAS |
1207000-86-9 |
|---|---|
Formule moléculaire |
C26H22N4O4 |
Poids moléculaire |
454.486 |
Nom IUPAC |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-3-33-20-6-4-5-18(13-20)23-28-24(34-29-23)19-11-12-21-22(14-19)27-26(32)30(25(21)31)15-17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,27,32) |
Clé InChI |
ZEOACKQYLDCSNR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Méthodes De Préparation
One-Pot Cyclization from Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is efficiently synthesized using an eco-friendly protocol:
- Urea formation : Anthranilic acid derivatives react with potassium cyanate in water to form ureido intermediates.
- Cyclization : Treatment with NaOH induces intramolecular cyclization, yielding monosodium salts of benzoylene urea.
- Acidification : HCl neutralization precipitates the quinazoline-2,4-dione in near-quantitative yields (85–95%).
Example :
4-Fluoro-2-aminobenzoic acid → 7-Fluoroquinazoline-2,4(1H,3H)-dione (91% yield).
Alternative Route via Isatoic Anhydride
Isatoic anhydride undergoes base-catalyzed ring expansion with carbamates to form quinazoline diones. While less eco-efficient, this method allows functional group tolerance for subsequent derivatization.
Functionalization at Position 7: Oxadiazole Ring Construction
Hydrazide Intermediate Formation
The 7-position is functionalized via nitration followed by reduction and hydrazide formation:
Cyclocondensation to 1,2,4-Oxadiazole
The hydrazide undergoes cyclization with 3-ethoxybenzoyl chloride to form the oxadiazole ring:
- Acylation : Hydrazide reacts with 3-ethoxybenzoyl chloride in THF.
- Cyclodehydration : POCl3 or PPA-mediated cyclization forms the 1,2,4-oxadiazole ring.
Reaction Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO3 (conc), H2SO4, 0–5°C | 82 |
| Reduction | H2 (1 atm), Pd/C, EtOH | 89 |
| Hydrazide formation | NH2NH2·H2O, EtOH, reflux | 75 |
| Oxadiazole cyclization | 3-Ethoxybenzoyl chloride, PPA | 68 |
Spectral Characterization and Validation
1H-NMR :
MS (ESI+) : m/z 513.2 [M+H]+ (calculated: 512.5).
Comparative Analysis of Synthetic Routes
Eco-Efficiency vs. Functional Group Tolerance
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylbenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the quinazoline and oxadiazole moieties, which are known for their biological activities.
Medicine
In medicine, derivatives of this compound could be explored for drug development. The quinazoline core is a common scaffold in many pharmaceuticals, and modifications to this structure can lead to new therapeutic agents.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or dyes, due to its stable structure and potential for functionalization.
Mécanisme D'action
The mechanism of action of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The quinazoline core can inhibit certain kinases, while the oxadiazole ring might interact with nucleic acids or proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related molecules, emphasizing core scaffolds, substituents, and reported activities:
Key Structural and Functional Insights:
Core Heterocycle Differences: The quinazoline-dione core in the target compound offers hydrogen-bonding sites (via carbonyl groups) absent in quinoline or triazole analogs. This may enhance binding to polar enzyme active sites . 1,2,4-Triazole-5-thiones (e.g., compound in ) exhibit sulfur-mediated redox activity, which is absent in the target’s oxadiazole system but could influence antioxidant properties.
This contrasts with the 3-phenyl group in the quinoline derivative , which lacks ether oxygen for hydrogen bonding. 4-Methylbenzyl vs. 3-methoxybenzyl: The methyl group increases hydrophobicity, while methoxy enhances solubility. This trade-off impacts pharmacokinetics .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step protocols (e.g., cyclocondensation for oxadiazole formation, followed by quinazoline functionalization), similar to methods described for bioxadiazoles . In contrast, triazole-thiones are synthesized via thionation of triazoles, which is less complex .
Research Findings and Implications
- However, the quinazoline-dione core could redirect activity toward eukaryotic targets like kinases or PDEs.
- Structure-Activity Relationship (SAR) :
Activité Biologique
The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that incorporates both quinazoline and oxadiazole moieties, known for their diverse biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.4 g/mol. The structure features a quinazoline core linked to an oxadiazole group and various substituents that enhance its pharmacological properties.
Biological Activities
Research indicates that compounds containing quinazoline and oxadiazole frameworks exhibit significant biological activities. The following table summarizes the biological activities associated with similar compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 3-(4-methylthio)quinazoline-2,4-dione | Contains methylthio group | Antitumor activity |
| 7-(4-fluorophenyl)quinazoline | Fluorine substitution | Antiviral properties |
| 1,2,4-Oxadiazole derivatives | Various substituents | Antimicrobial effects |
The unique combination of quinazoline and oxadiazole functionalities in this compound suggests potential applications in drug development, particularly in oncology and infectious diseases.
While the exact mechanism of action for 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione has not been fully elucidated, it is believed to interact with specific biological targets such as enzymes or receptors. The oxadiazole ring may facilitate interactions through hydrogen bonding and π-π stacking with biological macromolecules.
Case Studies and Research Findings
- Anticancer Activity : Quinazolinone derivatives have shown promising anticancer effects. A study demonstrated that derivatives with similar structures exhibited cytotoxicity against various cancer cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, certain quinazolinone-thiazole hybrids displayed IC50 values as low as 10 μM against PC3 cells .
- Antimicrobial Effects : Oxadiazole derivatives have been reported to possess antimicrobial properties. For example, a series of oxadiazole derivatives were synthesized and tested against bacterial strains, showing significant inhibition at varying concentrations .
Synthesis Pathways
The synthesis of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A general synthetic pathway may include:
- Formation of the oxadiazole ring via condensation reactions.
- Coupling with the quinazoline core through nucleophilic substitution reactions.
- Final modifications to introduce ethoxyphenyl and methylbenzyl groups.
Recent advancements in synthetic methodologies have focused on improving yields and simplifying purification processes.
Q & A
Basic: What synthetic methodologies are recommended for preparing this quinazoline-oxadiazole hybrid compound?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalized quinazoline and oxadiazole precursors. Key steps include:
- Coupling reactions : Formation of the oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine .
- Alkylation : Introducing the 4-methylbenzyl group using alkyl halides under basic conditions (e.g., NaH/K₂CO₃ in DMF) .
- Solvent selection : Reflux in polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/methanol mixtures to isolate the final product .
Critical parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Advanced: How can structural contradictions in NMR or mass spectrometry data be resolved during characterization?
Answer:
Discrepancies often arise from tautomerism or dynamic rotational barriers in the oxadiazole and quinazoline moieties. Mitigation strategies:
- Variable-temperature NMR : Identify rotational isomers by observing signal splitting at low temperatures (e.g., −40°C in CDCl₃) .
- 2D NMR (COSY, NOESY) : Resolve overlapping proton signals and confirm spatial proximity of substituents .
- High-resolution mass spectrometry (HRMS) : Differentiate isobaric fragments using exact mass measurements (e.g., m/z 476.1584 for [M+H]⁺) .
Basic: What biological assays are suitable for evaluating its pharmacological potential?
Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (IC₅₀ values reported for analogs: 2–15 µM) .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced: How does the 3-ethoxyphenyl substituent influence SAR compared to halogenated analogs?
Answer:
The ethoxy group enhances lipophilicity (predicted logP increase by ~0.5 vs. chloro analogs) and π-stacking interactions, critical for target binding. Key findings from related compounds:
| Substituent | Activity (IC₅₀, µM) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|
| 3-Ethoxy | 4.2 ± 0.3 | 12.5 |
| 3-Chloro | 7.8 ± 0.5 | 8.7 |
| 3-Fluoro | 5.1 ± 0.4 | 10.2 |
| Method : Use molecular docking (AutoDock Vina) to compare binding affinities to ATP-binding pockets . |
Basic: What techniques are used to determine solubility and stability under physiological conditions?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C), monitoring degradation via LC-MS .
Typical data : Aqueous solubility <10 µg/mL; plasma half-life >6 hours .
Advanced: How to address conflicting bioactivity data between in vitro and in vivo models?
Answer:
Discrepancies often stem from poor pharmacokinetics or metabolite interference. Strategies:
- Metabolite profiling : Identify major metabolites using liver microsomes and UPLC-QTOF .
- Pharmacokinetic modeling : Calculate bioavailability (e.g., AUC₀–24) and correlate with efficacy .
- Formulation optimization : Use nanocarriers (e.g., liposomes) to enhance tissue penetration .
Basic: How to validate analytical methods for quantifying this compound in complex matrices?
Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : R² >0.99 over 1–100 µg/mL (UV detection at 254 nm) .
- Accuracy/Precision : Recovery rates 95–105%, RSD <2% .
- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively, via signal-to-noise ratios .
Advanced: What computational tools predict its ADMET properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), CYP inhibition, and hERG liability .
- Key risks : High plasma protein binding (>90%) may reduce free drug concentration .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
Common issues and solutions:
- Side reactions : Add scavengers (e.g., molecular sieves) to trap water or byproducts .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura couplings .
- Temperature control : Maintain 80–100°C for oxadiazole cyclization to prevent incomplete reactions .
Advanced: What strategies improve selectivity for target enzymes over off-target proteins?
Answer:
- Fragment-based design : Replace the 4-methylbenzyl group with bulkier substituents to sterically block off-target binding .
- Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
- Crystallography : Resolve co-crystal structures to guide rational modifications (e.g., hydrogen bond donors at C7 position) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
